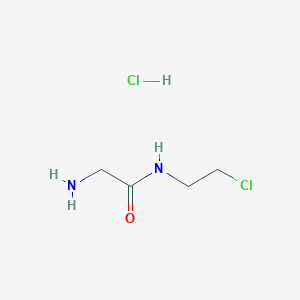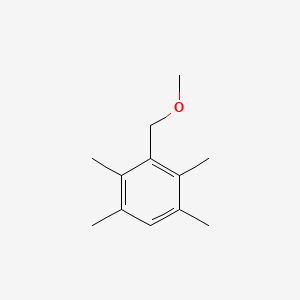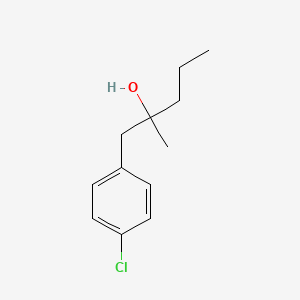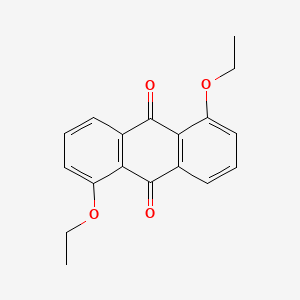
2-Hydroxy-6-methylaminopurine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-PURIN-2-ONE,1,3-DIHYDRO-6-(METHYLAMINO)-, also known as 6-Amino-1,3-dihydro-2H-purin-2-one, is a compound with the molecular formula C5H5N5O. It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of nucleic acids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-PURIN-2-ONE,1,3-DIHYDRO-6-(METHYLAMINO)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable amino derivative with formamide or formic acid under heating conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2H-PURIN-2-ONE,1,3-DIHYDRO-6-(METHYLAMINO)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amino derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted purines.
Applications De Recherche Scientifique
2H-PURIN-2-ONE,1,3-DIHYDRO-6-(METHYLAMINO)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in nucleic acid chemistry and its potential as a biochemical probe.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the treatment of diseases related to purine metabolism.
Industry: It is used in the production of pharmaceuticals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of 2H-PURIN-2-ONE,1,3-DIHYDRO-6-(METHYLAMINO)- involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. It can inhibit or activate these enzymes, leading to changes in cellular processes. The exact pathways and targets depend on the specific context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenine: A purine derivative that is a key component of nucleic acids.
Guanine: Another purine derivative found in DNA and RNA.
Hypoxanthine: An intermediate in the purine metabolism pathway.
Uniqueness
2H-PURIN-2-ONE,1,3-DIHYDRO-6-(METHYLAMINO)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylamino group can participate in unique interactions and reactions that are not possible with other purine derivatives.
Propriétés
Numéro CAS |
24391-35-3 |
|---|---|
Formule moléculaire |
C6H7N5O |
Poids moléculaire |
165.15 g/mol |
Nom IUPAC |
6-(methylamino)-3,7-dihydropurin-2-one |
InChI |
InChI=1S/C6H7N5O/c1-7-4-3-5(9-2-8-3)11-6(12)10-4/h2H,1H3,(H3,7,8,9,10,11,12) |
Clé InChI |
LPQHPQFWXGHHAI-UHFFFAOYSA-N |
SMILES canonique |
CNC1=NC(=O)NC2=C1NC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Bis[2-(diethylamino)ethyl] 4,4'-[propane-1,3-diylbis(oxycarbonylazanediyl)]dibenzoate](/img/structure/B14007949.png)






![3-Carbamoyl-1-[(2,6-dichlorophenyl)methyl]pyridin-1-ium chloride](/img/structure/B14007987.png)


